molecular formula C20H13F4N3OS B2624900 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 933211-79-1

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2624900
CAS No.: 933211-79-1
M. Wt: 419.4
InChI Key: BQMXSYOHQWZVFO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and carbon-13 NMR data for the compound (Table 1) reveal distinct signals for each substituent:

Table 1: Predicted NMR Chemical Shifts

Nucleus δ (ppm) Assignment
¹H 2.45 (s) Methyl protons at C3
¹H 7.25–7.45 (m) Phenyl protons at C6
¹H 8.12 (d, J=8.5 Hz) Fluorophenyl aromatic protons
¹³C 165.2 Carboxamide carbonyl (C=O)
¹³C 152.4 Thiazole C2 (adjacent to sulfur)

The fluorine-19 NMR spectrum shows two signals:

  • δ −63.5 ppm (CF₃, quartet due to ¹J₃ coupling)
  • δ −110.2 ppm (aromatic C–F)

Infrared (IR) Spectroscopy

Key IR absorptions (Figure 2) include:

  • 3290 cm⁻¹ : N–H stretch (amide)
  • 1695 cm⁻¹ : C=O stretch (amide I band)
  • 1530 cm⁻¹ : C–F stretch (trifluoromethyl)
  • 1320 cm⁻¹ : C–N stretch (thiazole)

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry yields a molecular ion peak at m/z 419.4 [M+H]⁺, with fragmentation pathways involving:

  • Loss of CF₃ (69 Da) at m/z 350.4
  • Cleavage of the amide bond (113 Da) at m/z 306.3

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3OS/c1-11-17(18(28)25-13-7-8-15(21)14(9-13)20(22,23)24)29-19-26-16(10-27(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMXSYOHQWZVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo-thiazole core, which is known for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potentially its interaction with biological targets.

1. Antitumor Activity

Research indicates that thiazole derivatives, including the compound , exhibit notable antitumor properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as Jurkat and A-431. The structure-activity relationship suggests that substituents on the phenyl ring significantly influence cytotoxicity. For example, the introduction of electron-donating groups at specific positions has been correlated with increased activity against these cell lines .

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). A related study found that thiazole-based compounds exhibit strong AChE inhibitory activity, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's. The best-performing derivatives showed IC50 values in the low micromolar range, indicating potent inhibition .

3. Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound's structural features may contribute to its efficacy against various pathogens. Studies have reported that similar thiazole compounds exhibit broad-spectrum antimicrobial effects, making them candidates for further investigation in infectious disease management .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds highlights several key factors influencing their biological activity:

  • Substituents on the Phenyl Ring : Electron-donating groups at the para position enhance cytotoxic activity.
  • Presence of Halogens : Fluorine and chlorine substitutions are often associated with increased potency.
  • Core Structure : The imidazo-thiazole framework is essential for maintaining biological activity.

Case Study 1: Antitumor Evaluation

A study evaluated various thiazole derivatives, including those similar to this compound. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
N-[4-fluoro...]< 10Various

Case Study 2: AChE Inhibition

In another investigation into AChE inhibitors, a series of thiazole derivatives were synthesized and tested for their inhibitory effects. The most potent compound exhibited an IC50 value of 2.7 µM, demonstrating significant potential for treating Alzheimer's disease.

CompoundIC50 (µM)Mechanism of Action
Compound X2.7AChE Inhibition
Compound Y5.0AChE Inhibition

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide. Its ability to inhibit RIPK1 and RIPK3 suggests a role in cancer therapy by promoting apoptosis in cancer cells while preventing necroptosis-related inflammation.

Case Study:
A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of cell signaling pathways associated with apoptosis and necroptosis, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features may contribute to interactions with bacterial enzymes or cell membranes, potentially leading to bactericidal effects.

Research Findings:
In vitro studies showed that derivatives of similar thiazole compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This indicates that this compound might share similar properties .

Neurological Disorders

Recent research suggests that the compound could have applications in treating neurological disorders through its anti-inflammatory effects. By modulating necroptosis pathways in neuronal cells, it may protect against neurodegeneration.

Insights:
Studies have indicated that inhibiting RIPK1 can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This positions the compound as a candidate for further exploration in neuroprotective therapies .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInhibition of RIPK1/RIPK3Significant cytotoxicity against various cancer cells
Antimicrobial PropertiesPotential interaction with bacterial enzymesPromising activity against Gram-positive/negative bacteria
Neurological DisordersModulation of necroptosisNeuroprotective effects in models of neurodegeneration

Comparison with Similar Compounds

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups

  • The target compound’s 4-fluoro-3-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects, enhancing receptor binding via halogen interactions and improving membrane permeability .
  • Analogs with methoxy (e.g., N-(2,4-dimethoxyphenyl)) or benzodioxin substituents exhibit electron-donating properties, which may reduce metabolic stability but improve solubility .

Core Heterocyclic Modifications

  • The imidazothiazole core in the target compound contrasts with triazole-thiazole () or pyrazole () cores in analogs. These differences influence hydrogen-bonding capacity and enzymatic selectivity .

Impact on Physicochemical Properties

  • Lipophilicity : The target compound’s CF₃ and F substituents increase logP compared to furan or methoxyethyl analogs, favoring blood-brain barrier penetration .
  • Solubility : Bis(2-methoxyethyl) and benzodioxin analogs exhibit higher aqueous solubility due to polar oxygen atoms .

Q & A

Basic Research: Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:

  • Reaction Conditions : Use reflux in acetonitrile (1–3 minutes) for intermediate cyclization, followed by iodine/triethylamine in DMF to promote sulfur elimination and product formation .
  • Purification : Employ column chromatography (silica gel) after solvent evaporation to isolate pure products, as demonstrated in tetrachloromonospirophosphazene syntheses .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using 1H^1 \text{H} and 13C^{13} \text{C} NMR .

Basic Research: Structural Characterization

Q: What advanced spectroscopic techniques are recommended for confirming the structure of this compound? A:

  • NMR Spectroscopy : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions, as shown in thiadiazole and imidazo-thiazole derivatives .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (refer to supplementary methods in phosphazene studies for protocols) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .

Advanced Research: Mechanistic Pathways

Q: How can computational chemistry predict the reactivity or binding mechanisms of this compound? A:

  • Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group enhances lipophilicity, which can be computationally validated for binding affinity .
  • DFT Calculations : Analyze electron density and frontier molecular orbitals to predict reactive sites in the imidazo-thiazole core .

Basic Research: Biological Activity

Q: What in vitro assays are suitable for evaluating antimicrobial or anticancer potential? A:

  • Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, referencing thiadiazole derivatives with pH-dependent activity .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC50_{50} values to established drugs .

Advanced Research: Data Contradictions

Q: How should researchers address discrepancies in biological activity data across studies? A:

  • Assay Standardization : Control variables like pH (critical for antimicrobial activity in thiadiazoles) and cell culture conditions .
  • Structural Analog Comparison : Compare results with derivatives (e.g., 4-phenyl-1,3-thiazole-2-carboxamide) to identify substituent-specific trends .
  • Meta-Analysis : Cross-reference datasets from independent studies to isolate confounding factors (e.g., solvent effects in solubility) .

Advanced Research: Derivative Synthesis

Q: What strategies enhance pharmacological properties through structural modifications? A:

  • Side-Chain Functionalization : Introduce hydrazide or carboxamide groups via coupling reactions (e.g., with N-alkyl/aralkylhydrazines) to improve target selectivity .
  • Heterocyclic Hybridization : Combine imidazo-thiazole scaffolds with pyrimidine or benzothiazole moieties to modulate bioactivity, as seen in peptidomimetic analogues .

Advanced Research: Solubility Challenges

Q: What formulation strategies mitigate poor aqueous solubility in preclinical studies? A:

  • Co-Solvent Systems : Use DMF or THF/water mixtures (≤10% organic phase) to enhance solubility without cytotoxicity .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability, inspired by agrochemical delivery systems .

Advanced Research: Metabolic Stability

Q: How can metabolic stability be assessed, and what structural modifications improve it? A:

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots .
  • Trifluoromethyl Optimization : Retain the 4-fluoro-3-(trifluoromethyl)phenyl group to resist oxidative metabolism, as demonstrated in pyrazole-carboxamide derivatives .

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